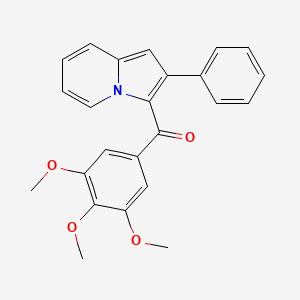
2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trimethoxybenzoyl group, and an indolizine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine typically involves multiple steps, starting with the construction of the indolizine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenyl and trimethoxybenzoyl groups are then introduced through subsequent reactions, such as Friedel-Crafts acylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has shown potential as a pharmacophore, interacting with various biological targets. Its trimethoxybenzoyl group, in particular, has been associated with anti-cancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an anti-cancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a promising candidate for further research and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in electronic devices and sensors.
Mécanisme D'action
The mechanism by which 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Phenyl-3-(3,4,5-trimethoxybenzoyl)thiazole
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness: 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine stands out due to its unique indolizine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its trimethoxybenzoyl group enhances its reactivity and potential for biological activity, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C24H21NO4 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(2-phenylindolizin-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H21NO4/c1-27-20-13-17(14-21(28-2)24(20)29-3)23(26)22-19(16-9-5-4-6-10-16)15-18-11-7-8-12-25(18)22/h4-15H,1-3H3 |
Clé InChI |
OJUOOAPGSSWVCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


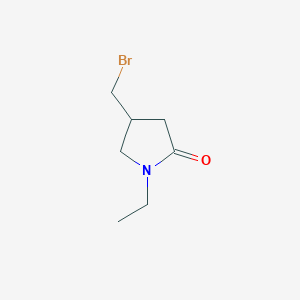
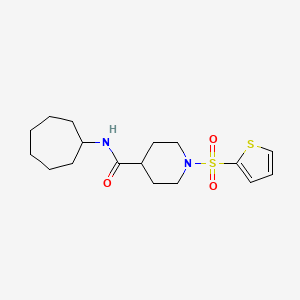
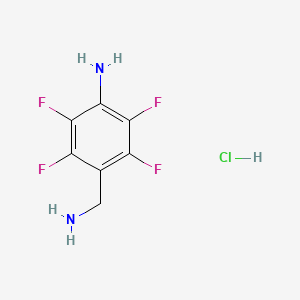
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)

![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)
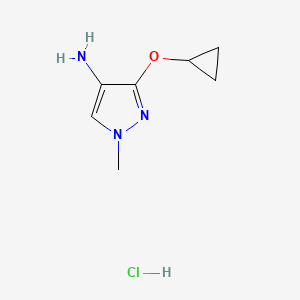

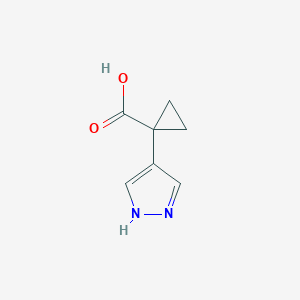
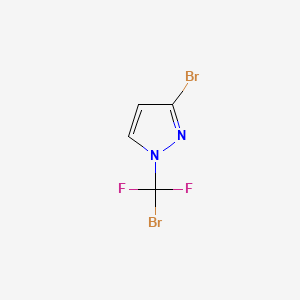

![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)

